molecular formula C7H3N3O4S B14490642 3,5-Dinitrophenyl thiocyanate CAS No. 64673-55-8

3,5-Dinitrophenyl thiocyanate

Cat. No.: B14490642
CAS No.: 64673-55-8
M. Wt: 225.18 g/mol
InChI Key: KISRQESXRXMANP-UHFFFAOYSA-N
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Description

3,5-Dinitrophenyl thiocyanate is an organic compound characterized by the presence of nitro groups at the 3 and 5 positions on a phenyl ring, along with a thiocyanate group. This compound is known for its reactivity and is used in various chemical applications, particularly in organic synthesis and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,5-Dinitrophenyl thiocyanate involves the reaction of 3,5-dinitrobenzoyl chloride with ammonium thiocyanate in anhydrous acetone. The reaction mixture is typically refluxed for about 45 minutes . This method is straightforward and efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitrophenyl thiocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles.

    Reduction Reactions: The nitro groups can be reduced to amines under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation, although this is less common.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols can be used to substitute the thiocyanate group.

    Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Major Products Formed

    Substitution: Products include derivatives where the thiocyanate group is replaced by other functional groups.

    Reduction: The major products are 3,5-diaminophenyl derivatives.

    Oxidation: Oxidized products may include various nitro derivatives.

Scientific Research Applications

3,5-Dinitrophenyl thiocyanate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for introducing thiocyanate groups into aromatic compounds.

    Biology: The compound can be used in biochemical assays to detect the presence of specific functional groups.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 3,5-Dinitrophenyl thiocyanate exerts its effects involves the reactivity of the thiocyanate group. This group can act as a nucleophile, participating in various substitution reactions. The nitro groups also play a role in the compound’s reactivity, influencing its electron density and stability .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dinitrophenyl isocyanate
  • 2,4-Dinitrophenyl thiocyanate
  • 3,5-Dinitrobenzoic acid

Uniqueness

3,5-Dinitrophenyl thiocyanate is unique due to the specific positioning of the nitro groups and the presence of the thiocyanate group. This combination imparts distinct reactivity and properties, making it valuable in specific chemical applications .

Properties

CAS No.

64673-55-8

Molecular Formula

C7H3N3O4S

Molecular Weight

225.18 g/mol

IUPAC Name

(3,5-dinitrophenyl) thiocyanate

InChI

InChI=1S/C7H3N3O4S/c8-4-15-7-2-5(9(11)12)1-6(3-7)10(13)14/h1-3H

InChI Key

KISRQESXRXMANP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])SC#N)[N+](=O)[O-]

Origin of Product

United States

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